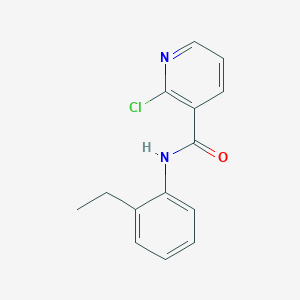
2-chloro-N-(2-ethylphenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-ethylphenyl)pyridine-3-carboxamide, commonly known as CEP-33779, is a chemical compound with potential therapeutic applications. It belongs to the class of pyridinecarboxamide derivatives and has been extensively studied for its anti-inflammatory and anti-cancer properties. In
科学的研究の応用
CEP-33779 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of immune response and inflammation. Inhibition of NF-κB has been linked to the suppression of various inflammatory diseases, including rheumatoid arthritis, asthma, and inflammatory bowel disease.
CEP-33779 has also been shown to have anti-cancer properties. It has been demonstrated to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer. CEP-33779 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of cancer cells.
作用機序
CEP-33779 exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and inflammation. It is activated in response to various stimuli, including infection, injury, and stress. Once activated, NF-κB translocates to the nucleus and activates the expression of various genes involved in inflammation and cell survival.
CEP-33779 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus. As a result, the expression of genes involved in inflammation and cell survival is inhibited.
生化学的および生理学的効果
CEP-33779 has been shown to have various biochemical and physiological effects. It has been demonstrated to inhibit the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. It has also been shown to inhibit the expression of various adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation.
CEP-33779 has also been shown to have anti-cancer effects. It has been demonstrated to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This leads to the activation of caspases, which are responsible for the cleavage of various cellular proteins and the eventual death of the cell.
実験室実験の利点と制限
CEP-33779 has several advantages for lab experiments. It is a highly specific inhibitor of NF-κB and does not affect other transcription factors or signaling pathways. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
However, CEP-33779 also has some limitations for lab experiments. It is a relatively new compound and has not been extensively studied in vivo. Its long-term safety and toxicity profile are not well-established. Additionally, CEP-33779 is a potent inhibitor of NF-κB, which plays a crucial role in the immune response. Therefore, its use may have unintended consequences on the immune system.
将来の方向性
There are several future directions for the research and development of CEP-33779. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. CEP-33779 has shown promising results in preclinical studies and may have the potential to become a new therapeutic option for these diseases.
Another potential application is in the treatment of cancer. CEP-33779 has been shown to have anti-cancer properties and may have the potential to become a new cancer therapy. Future studies should focus on the optimization of CEP-33779 for cancer treatment and the identification of biomarkers for patient selection.
Conclusion:
In conclusion, CEP-33779 is a promising chemical compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties and has shown promising results in preclinical studies. Future research should focus on the optimization of CEP-33779 for clinical use and the identification of potential applications in the treatment of inflammatory diseases and cancer.
合成法
The synthesis of CEP-33779 involves the reaction of 2-chloronicotinic acid with 2-ethylphenylamine in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with N,N-dimethylacetamide to obtain the final product. This method has been optimized to obtain high yields and purity of CEP-33779.
特性
CAS番号 |
57841-44-8 |
|---|---|
製品名 |
2-chloro-N-(2-ethylphenyl)pyridine-3-carboxamide |
分子式 |
C14H13ClN2O |
分子量 |
260.72 g/mol |
IUPAC名 |
2-chloro-N-(2-ethylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13ClN2O/c1-2-10-6-3-4-8-12(10)17-14(18)11-7-5-9-16-13(11)15/h3-9H,2H2,1H3,(H,17,18) |
InChIキー |
ORHDFPYUDCGMAQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)Cl |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(N=CC=C2)Cl |
その他のCAS番号 |
57841-44-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



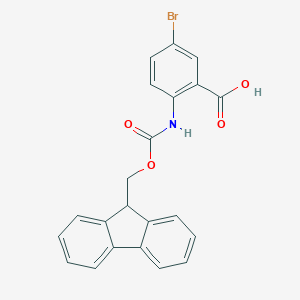
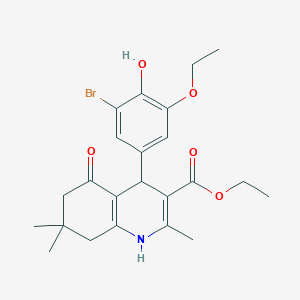
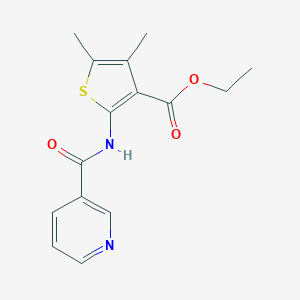
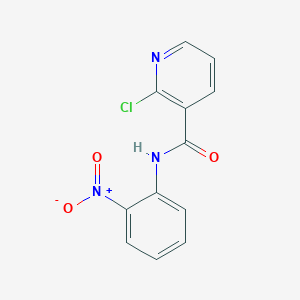
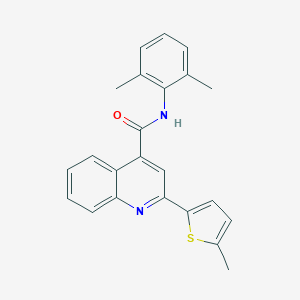
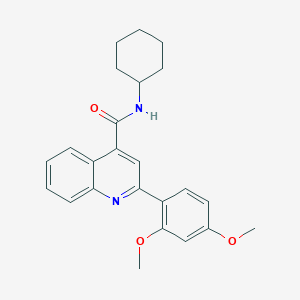
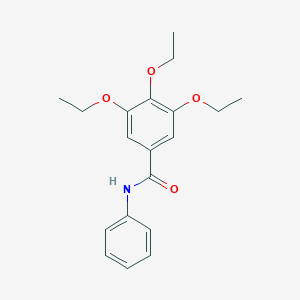

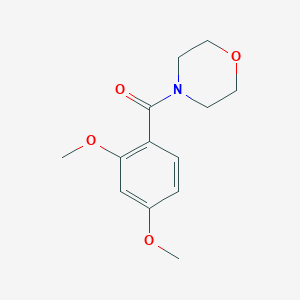
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![7-ethoxy-N-(3-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B186047.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)